molecular formula C10H17N5O16P4 B089811 Adenosine tetraphosphate CAS No. 1062-98-2

Adenosine tetraphosphate

Cat. No.: B089811
CAS No.: 1062-98-2
M. Wt: 587.16 g/mol
InChI Key: WWMWAMFHUSTZTA-KQYNXXCUSA-N
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Description

Adenosine 5'-tetraphosphate (Ap4) is an endogenous nucleotide signaling molecule that serves as a highly potent purinergic mediator in mammalian systems. This compound is a natural constituent of the nucleotide pool in various tissues and plasma, where it functions as a physiological regulator of vascular tone. Research has identified Ap4 as one of the most potent vasoactive endogenous mononucleotides, acting as a powerful endothelium-derived vasoconstrictor. It elicits vasoconstriction predominantly through the activation of the P2X1 receptor, and intra-arterial application in model systems induces a significant increase in mean arterial pressure at nanomolar plasma concentrations . Beyond its cardiovascular role, Ap4 has been identified as a constituent of aqueous humor in rabbits, where it acts as a physiological regulator of intraocular pressure (IOP), producing a dose-dependent reduction in IOP mediated via P2X receptors . Recent research published in 2025 has revealed a novel pro-inflammatory role for Ap4, identifying it as a danger signal that induces the release of interleukin (IL)-1β in primed innate immune cells. This immunomodulatory effect occurs through mechanisms distinct from classical NLRP3 inflammasome activation, being partially dependent on P2X7 receptor activity but independent of potassium efflux and caspase-1 activation . Structurally composed of an adenosine molecule linked to a linear chain of four phosphate groups, Ap4 demonstrates significantly greater stability in biological fluids compared to ATP, with only 2% hydrolysis observed after two minutes versus 75% for ATP under similar conditions . This enhanced stability, combined with its potent and specific receptor interactions, makes Adenosine Tetraphosphate a valuable tool for researching purinergic signaling, vascular physiology, inflammatory pathways, and intraocular pressure regulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1062-98-2

Molecular Formula

C10H17N5O16P4

Molecular Weight

587.16 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H17N5O16P4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(28-10)1-27-33(21,22)30-35(25,26)31-34(23,24)29-32(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H,25,26)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

WWMWAMFHUSTZTA-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Other CAS No.

58337-43-2

physical_description

Solid

Synonyms

adenosine 5'-tetraphosphate

Origin of Product

United States

Scientific Research Applications

Enzymatic Assays

Continuous ATP-Release Assays

Ap4A has been utilized in the development of continuous assays for aminoacyl-tRNA synthetases, which are crucial for protein synthesis. These assays leverage the ability of these enzymes to convert Ap4A into ATP, allowing researchers to study enzyme kinetics and inhibitor interactions effectively. For instance, a study demonstrated the use of Ap4A to assess the stereoselectivity of isoleucyl-tRNA synthetase and valyl-tRNA synthetase, revealing insights into their editing mechanisms and potential drug targets .

Fluorogenic Probes

Recent advancements have introduced Ap4A analogs as fluorogenic probes for monitoring ATP hydrolysis in live cells. These probes exhibit increased fluorescence upon cleavage by ATP-hydrolyzing enzymes, enabling real-time tracking of enzymatic activity within cellular environments. This application is particularly valuable for understanding metabolic processes and enzyme regulation in various biological contexts .

Vascular Physiology

Vasoconstriction and Blood Pressure Regulation

Ap4A has emerged as a potent purinergic mediator with significant implications for vascular physiology. Studies have shown that intravenous infusion of Ap4A can induce vasoconstriction in various rodent models, suggesting its role in regulating blood pressure. Notably, elevated plasma levels of Ap4A have been observed in juvenile hypertensive patients, indicating a potential link to hypertension pathophysiology .

Study Findings
Ap4A induces vasoconstriction in rodent models; elevated levels found in hypertensive patients.
Identified as a highly potent vasoactive mediator; primarily induces vasoconstriction.

Angiogenesis and Vascular Remodeling

In addition to its vasoconstrictive effects, Ap4A has been implicated in promoting angiogenesis and vascular smooth muscle cell (VSMC) proliferation. Experimental studies have shown that Ap4A stimulates tubule formation in 3D co-culture systems, highlighting its potential role in vascular remodeling and repair processes .

Therapeutic Potential

Cardiovascular Diseases

Given its dual role in both vasoconstriction and angiogenesis, Ap4A presents intriguing therapeutic possibilities for cardiovascular diseases. Its modulation could potentially address conditions like hypertension and myocardial infarction by balancing vascular tone and promoting tissue repair mechanisms .

Neurogenic Functions

Emerging research indicates that Ap4A may also play a role in neurogenic signaling within the gastrointestinal tract. It has been shown to be released spontaneously by enteric neurons, suggesting its involvement in gut motility and function . This opens avenues for exploring Ap4A's therapeutic applications in gastrointestinal disorders.

Case Studies

  • Enzymatic Characterization Using Ap4A
    • Researchers developed an assay using Ap4A to characterize the activity of aminoacyl-tRNA synthetases, leading to the identification of novel inhibitors with nanomolar affinities .
  • Vasoconstrictive Effects in Hypertension
    • A study demonstrated that bolus injection of Ap4A increased mean arterial pressure in rat models, supporting its role as a mediator in hypertensive responses .
  • Angiogenesis Promotion
    • In vitro experiments showed that Ap4A significantly enhanced tubule formation in endothelial cell cultures, indicating its potential use in therapeutic strategies aimed at promoting angiogenesis post-injury .

Comparison with Similar Compounds

Table 1: Structural Comparison of Adenosine Tetraphosphate and Related Nucleotides

Compound Phosphate Groups Molecular Formula* Molecular Weight* Stability Key Features
This compound 4 C₁₀H₁₆N₅O₁₃P₄ ~586.0 Low (prone to hydrolysis) High charge density; stress signaling
ATP 3 C₁₀H₁₆N₅O₁₃P₃ 507.18 Moderate Energy currency; kinase substrate
ADP 2 C₁₀H₁₅N₅O₁₀P₂ 427.20 Moderate Intermediate in ATP synthesis
AMP 1 C₁₀H₁₄N₅O₇P 347.22 High Precursor for ATP; signaling
AppppA (diadenosine) 4 (shared) C₂₀H₂₅N₁₀O₁₈P₄ ~1,052.0 Low Dinucleotide; stress response mediator

*Molecular weights estimated based on ATP data from and extrapolation for other compounds.

Key Observations :

  • This compound’s additional phosphate group increases its reactivity and reduces stability compared to ATP .
  • Dithis compound (AppppA) shares instability but functions as a stress-signaling molecule rather than an energy carrier .

ATP vs. This compound

  • ATP : Central to energy transfer (e.g., phosphorylation reactions, ion transport) . ATP levels correlate with cellular health; depletion triggers necrosis (e.g., in liver disease ).
  • This compound: Acts as a signaling molecule. For example, AppppA accumulates during oxidative stress to modulate DNA repair .

AMP/ADP vs. This compound

  • AMP/ADP : AMP regulates AMP-activated protein kinase (AMPK), influencing metabolic pathways . ADP facilitates ATP synthesis via oxidative phosphorylation.

Stability and Degradation

This compound is less stable than ATP due to its four phosphate groups, which increase susceptibility to enzymatic and non-enzymatic hydrolysis. For instance:

  • ATP degrades rapidly post-mortem in fish muscle, with a half-life of <1 day .
  • This compound’s instability limits its accumulation in cells, except under stress conditions where synthesis pathways are upregulated .

Table 2: Key Research Insights

Compound Research Context Findings Reference
This compound Stress signaling in human cells AppppA synthesis by aminoacyl-tRNA synthetases during oxidative stress
ATP Liver disease Impaired ATP recovery in nonalcoholic steatohepatitis patients
ATP/ADP/AMP Actomyosin dissociation in duck meat ADP/AMP (not ATP) promote actomyosin dissociation; ATP requires Ca²⁺
ATP Immune function post-transplant Low CD4⁺ T-cell ATP correlates with infection risk in transplant patients

Notable Applications:

  • ATP: Used to assess cellular viability (e.g., Immuknow ATP assay in transplant patients ).
  • This compound: Potential biomarker for cellular stress or DNA damage .

Preparation Methods

Two-Step Phosphorylation with Crystallization

The foundational chemical synthesis route involves a two-step phosphorylation process starting from adenosine derivatives. As detailed in a patent by, the compound of formula (3) undergoes phosphorylation to yield a triphosphoric acid intermediate (formula 5), which is subsequently reacted with 1-methyladenosine-5′-phosphate imidazolidate (7). This method replaces traditional silica gel column chromatography with crystallization, significantly improving yield and scalability. The total isolation yield from the starting compound (formula 2) reaches 14%, a marked improvement over conventional methods that achieved only 0.03–0.3%. Key reagents include sodium acetate and ethyl acetate, with carbodiimides serving as preferred condensing agents for intermediate steps.

Tetrametaphosphate Activation

A novel chemical approach employs activated tetrametaphosphate ([PPN]₂) to synthesize nucleoside tetra- and pentaphosphates. Treatment of adenosine with this reagent in dimethylformamide (DMF) at 60°C for 24 hours produces this compound in 93% yield after HPLC purification. This method eliminates the need for protecting groups and enables one-pot synthesis, making it advantageous for high-purity applications. Comparative data (Table 1) highlights the efficiency of this method relative to enzymatic alternatives.

Enzymatic Synthesis Using Synthetases

Leucyl-tRNA Synthetase Catalysis

Leucyl-tRNA synthetase from Bacillus stearothermophilus catalyzes the conversion of ATP to P1,P4-di(adenosine 5'-) tetraphosphate (Ap₄A). The reaction, conducted in the presence of leucine (Km = 6.7 μM) and ATP (Km = 3.3 mM), initially produces byproducts such as P1,P3-di(adenosine 5'-) triphosphate and AMP. However, coupling the system with an ATP regeneration mechanism—using acetate kinase, adenylate kinase, and acetyl phosphate—yields Ap₄A exclusively at 96% efficiency. This method’s reliance on enzymatic cascades underscores its suitability for laboratory-scale synthesis with minimal purification.

Acetyl-CoA Synthetase-Mediated Production

Yeast acetyl-CoA synthetase (ACoAS) synthesizes p4A via a polyphosphate-dependent mechanism. In a reaction mixture containing ATP, MgCl₂, acetate, and inorganic pyrophosphatase, ACoAS incorporates tripolyphosphate (P3) or tetrapolyphosphate (P4) to form p4A or p5A, respectively. Monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) reveals accumulation rates of 7.5 nmol·mg⁻¹·min⁻¹ for p4A and 1.0 nmol·mg⁻¹·min⁻¹ for p5A. The identity of products is confirmed through comigration with standards and alkaline phosphatase sensitivity.

Comparative Analysis of Methodologies

Yield and Scalability

Chemical methods generally outperform enzymatic approaches in yield and scalability. The tetrametaphosphate activation method achieves 93% yield, whereas enzymatic systems like ACoAS max out at 7.5 nmol·mg⁻¹·min⁻¹. However, enzymatic synthesis offers superior specificity, avoiding byproducts when coupled with regeneration systems.

Industrial Applicability

Crystallization-driven chemical synthesis is industrially viable due to reduced reliance on chromatographic purification. In contrast, enzymatic methods require costly cofactors and stable enzyme supplies, limiting their use to niche applications.

Purity and Byproduct Management

HPLC purification in chemical synthesis ensures >95% purity, while enzymatic routes necessitate additional steps like heat inactivation and phosphatase treatment to eliminate contaminants .

Q & A

Q. What are the primary enzymatic pathways for adenosine tetraphosphate (Ap4A) synthesis, and how can researchers validate these pathways experimentally?

Adenosine 5'-tetraphosphate (Ap4A) is synthesized by enzymes such as yeast acetyl-CoA synthetase and plant 4-coumarate:CoA ligase. These enzymes catalyze ATP-dependent reactions that generate Ap4A as a byproduct during acyl-CoA formation . To validate synthesis pathways:

  • Methodology : Use purified enzymes in in vitro assays with radiolabeled ATP or other substrates. Monitor Ap4A production via HPLC coupled with UV detection or mass spectrometry.
  • Controls : Include enzyme inhibitors (e.g., EDTA for metalloenzymes) and validate specificity using knockout strains or siRNA silencing .

Q. How can researchers detect and quantify this compound in biological samples?

Detection requires separation techniques and sensitive instrumentation:

  • HPLC : Use anion-exchange columns to separate Ap4A from ATP/ADP, with detection at 254 nm .
  • Mass Spectrometry : Employ LC-MS/MS with multiple reaction monitoring (MRM) for precise quantification, especially in complex matrices like plasma or tissue extracts .
  • Enzymatic Assays : Use Ap4A-specific hydrolases (e.g., diadenosine tetraphosphatases) to measure hydrolysis products like AMP and ATP .

Q. What physiological roles have been established for this compound in mammalian systems?

Ap4A and its derivatives (e.g., uridine this compound, Up4A) exhibit diverse roles:

  • Vasoconstriction : Up4A acts as an endothelial-derived contracting factor in renal and vascular systems, activating P2Y1 receptors .
  • Neurotransmission : Up4A mediates enteric inhibitory neurotransmission in the colon by activating P2Y1 receptors and SK channels .
  • Intraocular Pressure Regulation : Ap4A regulates pressure in normotensive rabbit eyes via purinergic signaling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported roles of Ap4A/Up4A across different tissues (e.g., vasoconstriction vs. neurotransmission)?

Discrepancies arise from tissue-specific receptor expression and metabolite stability:

  • Experimental Design :
    • Use tissue-specific knockout models (e.g., P2ry1−/− mice) to isolate receptor-mediated effects .
    • Compare degradation kinetics of Ap4A/Up4A in different tissues using HPLC to identify stable vs. transient signaling pools .
  • Pharmacological Tools : Apply selective antagonists (e.g., MRS 2500 for P2Y1) or enzyme inhibitors (e.g., apamin for SK channels) to dissect pathways .

Q. What methodological challenges arise in studying Ap4A stability during experimental assays, and how can they be mitigated?

Ap4A is prone to enzymatic degradation (e.g., by ectonucleotidases) and non-enzymatic hydrolysis:

  • Stabilization Strategies :
    • Add enzyme inhibitors (e.g., ARL 67156 for ecto-ATPases) to incubation buffers .
    • Use chemically modified analogs (e.g., phosphorothioate derivatives) resistant to hydrolysis .
  • Validation : Confirm compound integrity post-assay using LC-MS/MS or enzymatic recycling assays .

Q. How can researchers design experiments to investigate the metabolic interplay between Ap4A and related nucleotides (e.g., ATP, NAD+)?

  • Isotopic Tracing : Use ¹³C/¹⁵N-labeled ATP in cell cultures to track Ap4A synthesis and interconversion with ATP/ADP .
  • Co-factor Depletion : Knock down NAD+ biosynthesis enzymes (e.g., NAMPT) to assess cross-regulation with Ap4A pools .
  • Multi-omics Integration : Combine metabolomics (for nucleotide levels) with transcriptomics (e.g., P2RY1 expression) to map regulatory networks .

Methodological Considerations Table

ChallengeSolutionKey References
Ap4A degradation in assaysUse ectonucleotidase inhibitors (ARL 67156) or stabilized analogs
Low endogenous Ap4A levelsEnrich samples via solid-phase extraction (SPE) or immunoaffinity columns
Cross-reactivity in detectionValidate HPLC peaks with enzymatic digestion (e.g., Ap4A hydrolase)
Tissue-specific signaling variabilityEmploy tissue-specific receptor knockouts or CRISPR models

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenosine tetraphosphate
Reactant of Route 2
Adenosine tetraphosphate

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